molecular formula C22H25ClN2O3S B12148252 (2E)-3-(4-chlorophenyl)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide

(2E)-3-(4-chlorophenyl)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide

Cat. No.: B12148252
M. Wt: 433.0 g/mol
InChI Key: QRSFYZPLTZWYDN-KPKJPENVSA-N
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Description

(2E)-3-(4-chlorophenyl)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylamino benzyl group, and a dioxidotetrahydrothiophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chlorophenyl)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the chlorophenyl and dimethylamino benzyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-chlorophenyl)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorophenyl derivatives, while reduction can produce various amine-containing compounds.

Scientific Research Applications

(2E)-3-(4-chlorophenyl)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(4-chlorophenyl)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biochemical effects, including inhibition or activation of specific pathways. The compound’s unique structure allows it to bind selectively to its targets, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-bromophenyl)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide
  • (2E)-3-(4-fluorophenyl)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide

Uniqueness

Compared to similar compounds, (2E)-3-(4-chlorophenyl)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide exhibits unique properties due to the presence of the chlorophenyl group. This group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H25ClN2O3S

Molecular Weight

433.0 g/mol

IUPAC Name

(E)-3-(4-chlorophenyl)-N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)prop-2-enamide

InChI

InChI=1S/C22H25ClN2O3S/c1-24(2)20-10-5-18(6-11-20)15-25(21-13-14-29(27,28)16-21)22(26)12-7-17-3-8-19(23)9-4-17/h3-12,21H,13-16H2,1-2H3/b12-7+

InChI Key

QRSFYZPLTZWYDN-KPKJPENVSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)/C=C/C3=CC=C(C=C3)Cl

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C=CC3=CC=C(C=C3)Cl

Origin of Product

United States

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